4-chloro-6-[(2-chlorophenyl)methoxy]pyrimidine
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Overview
Description
4-chloro-6-[(2-chlorophenyl)methoxy]pyrimidine is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with a chloro group at the 4-position and a 2-chlorophenylmethoxy group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6-[(2-chlorophenyl)methoxy]pyrimidine typically involves the reaction of 4,6-dichloropyrimidine with 2-chlorophenol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), under reflux conditions. The general reaction scheme is as follows:
4,6-dichloropyrimidine+2-chlorophenolK2CO3,DMFthis compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-chloro-6-[(2-chlorophenyl)methoxy]pyrimidine can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chloro group at the 4-position can be substituted by nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Coupling reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the pyrimidine ring is coupled with aryl or vinyl groups.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base such as sodium hydride or potassium carbonate in a polar aprotic solvent like DMF or DMSO.
Coupling reactions: Reagents include boronic acids or esters, with palladium catalysts and bases such as potassium phosphate. The reactions are usually carried out in solvents like toluene or ethanol under inert atmosphere.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a 4-amino-6-[(2-chlorophenyl)methoxy]pyrimidine derivative.
Scientific Research Applications
4-chloro-6-[(2-chlorophenyl)methoxy]pyrimidine has several scientific research applications:
Medicinal chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer, antiviral, and anti-inflammatory activities.
Materials science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological research: It serves as a tool for studying the interactions of pyrimidine derivatives with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-chloro-6-[(2-chlorophenyl)methoxy]pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The molecular targets and pathways involved can vary widely but often include key proteins in signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4-chloro-6-methoxypyrimidine
- 4-chloro-6-methoxypyrimidine
- 4,6-dichloropyrimidine
Uniqueness
4-chloro-6-[(2-chlorophenyl)methoxy]pyrimidine is unique due to the presence of both a chloro group and a 2-chlorophenylmethoxy group on the pyrimidine ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.
Properties
CAS No. |
1248812-04-5 |
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Molecular Formula |
C11H8Cl2N2O |
Molecular Weight |
255.10 g/mol |
IUPAC Name |
4-chloro-6-[(2-chlorophenyl)methoxy]pyrimidine |
InChI |
InChI=1S/C11H8Cl2N2O/c12-9-4-2-1-3-8(9)6-16-11-5-10(13)14-7-15-11/h1-5,7H,6H2 |
InChI Key |
GCZBLCXPJFWYNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC(=NC=N2)Cl)Cl |
Purity |
95 |
Origin of Product |
United States |
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